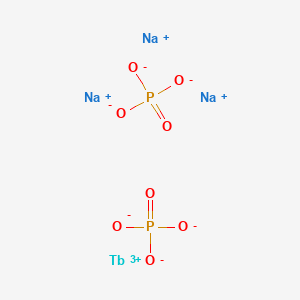
1,4-Bis((3-methoxypropyl)amino)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis((3-methoxypropyl)amino)anthraquinone is an organic compound with the molecular formula C22H26N2O4 and a molecular weight of 382.45 g/mol . This compound is part of the anthraquinone family, known for its diverse applications in various fields such as dye manufacturing, medicinal chemistry, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis((3-methoxypropyl)amino)anthraquinone typically involves the reaction of 1,4-diaminoanthraquinone with 3-methoxypropylamine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with enhanced reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Bis((3-methoxypropyl)amino)anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have significant applications in dye manufacturing and medicinal chemistry .
Aplicaciones Científicas De Investigación
1,4-Bis((3-methoxypropyl)amino)anthraquinone has been extensively studied for its applications in:
Mecanismo De Acción
The mechanism of action of 1,4-Bis((3-methoxypropyl)amino)anthraquinone involves its interaction with cellular components such as DNA and proteins. It primarily targets topoisomerase enzymes, inhibiting their activity and thereby preventing DNA replication and transcription . This mechanism is crucial for its anticancer properties, as it leads to the apoptosis of cancer cells .
Comparación Con Compuestos Similares
- 1,4-Diaminoanthraquinone
- 1,4-Dihydroxyanthraquinone
- 1,4-Dimethoxyanthraquinone
Comparison: 1,4-Bis((3-methoxypropyl)amino)anthraquinone stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, it exhibits enhanced solubility and stability, making it more suitable for industrial applications and therapeutic use .
Propiedades
Número CAS |
93964-12-6 |
|---|---|
Fórmula molecular |
C22H26N2O4 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
1,4-bis(3-methoxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O4/c1-27-13-5-11-23-17-9-10-18(24-12-6-14-28-2)20-19(17)21(25)15-7-3-4-8-16(15)22(20)26/h3-4,7-10,23-24H,5-6,11-14H2,1-2H3 |
Clave InChI |
BUXFGXZGTHYNIB-UHFFFAOYSA-N |
SMILES canónico |
COCCCNC1=C2C(=C(C=C1)NCCCOC)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)
![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)
![(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione](/img/structure/B12662398.png)


